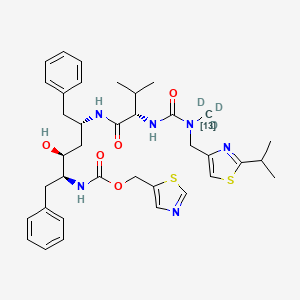
Ritonavir-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ritonavir-13C,d3 is a labeled version of Ritonavir, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. Ritonavir itself is a well-known inhibitor of the human immunodeficiency virus (HIV) protease, used in the treatment of HIV infection and acquired immunodeficiency syndrome (AIDS). The isotopic labeling in this compound allows for its use in various scientific studies, particularly in tracing and quantification during drug development processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ritonavir-13C,d3 involves the incorporation of carbon-13 and deuterium into the molecular structure of Ritonavir. This can be achieved through specific synthetic routes that introduce these isotopes at designated positions in the molecule. The process typically involves the use of isotopically labeled starting materials and reagents under controlled reaction conditions to ensure the precise incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced techniques such as vacuum drum drying to solidify nanosuspensions of the compound. This method ensures the retention of the isotopic labels while producing a stable and redispersible product suitable for further processing into tablets or capsules .
化学反応の分析
Types of Reactions: Ritonavir-13C,d3, like its parent compound Ritonavir, undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of the compound .
科学的研究の応用
Ritonavir-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways and degradation of Ritonavir.
Biology: Employed in studies to understand the interaction of Ritonavir with biological targets, such as HIV protease.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the behavior of Ritonavir in the body.
Industry: Applied in the development and optimization of pharmaceutical formulations containing Ritonavir .
作用機序
Ritonavir-13C,d3 exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of infectious viral particles. By binding to the active site of the enzyme, this compound prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. This mechanism is similar to that of Ritonavir, with the isotopic labeling allowing for more precise studies of the drug’s pharmacokinetics and pharmacodynamics .
類似化合物との比較
Ritonavir: The parent compound, used widely in the treatment of HIV/AIDS.
Nirmatrelvir: Another protease inhibitor used in combination with Ritonavir for the treatment of COVID-19.
Saquinavir: Another HIV protease inhibitor with a similar mechanism of action .
Uniqueness: Ritonavir-13C,d3 is unique due to its isotopic labeling, which allows for its use in advanced scientific studies that require precise tracing and quantification. This makes it particularly valuable in drug development and pharmacokinetic studies, where understanding the exact behavior of the drug in the body is crucial .
特性
分子式 |
C37H48N6O5S2 |
|---|---|
分子量 |
725.0 g/mol |
IUPAC名 |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[(2-propan-2-yl-1,3-thiazol-4-yl)methyl-(trideuterio(113C)methyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i5+1D3 |
InChIキー |
NCDNCNXCDXHOMX-DYMHQHQRSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N(CC1=CSC(=N1)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
正規SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)


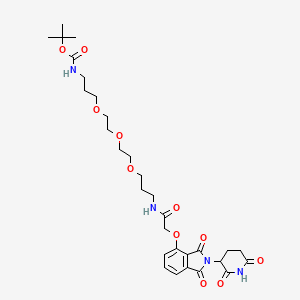
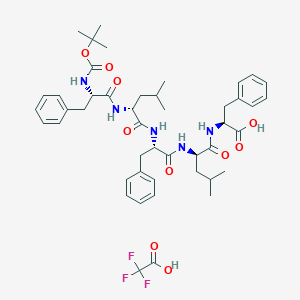
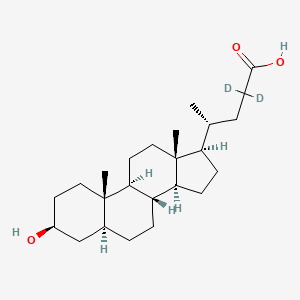

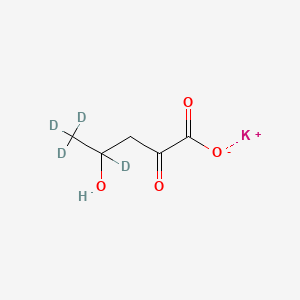
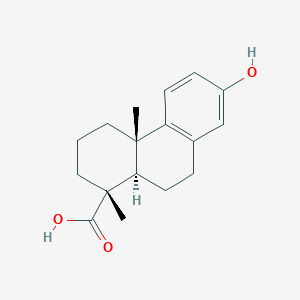
![1-[(2-Bromoethoxy)phenylmethyl]-2-methylbenzene-d4](/img/structure/B12417033.png)
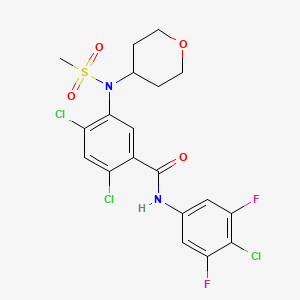
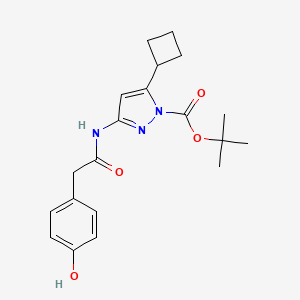
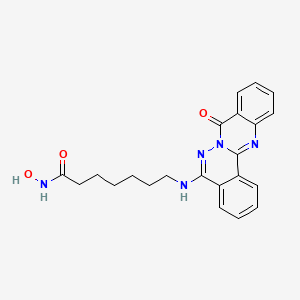
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
